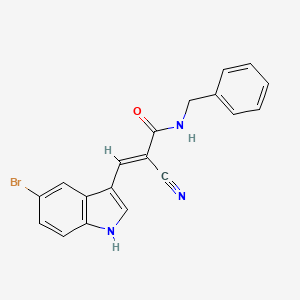![molecular formula C13H18BrNO4 B2589411 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate CAS No. 197080-71-0](/img/structure/B2589411.png)
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate” is a chemical compound with the CAS Number: 197080-71-0 . It has a molecular weight of 332.19 . The IUPAC name of this compound is 7-(tert-butyl) 2-methyl 3-bromo-7-azabicyclo [2.2.1]hept-2-ene-2,7-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3 . This code gives a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.19 g/mol . It’s recommended to be stored at a temperature of 28 C .
Scientific Research Applications
Polymer Membranes for Fuel Additive Purification
A review focused on the separation of Methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation, highlighting the search for new techniques to obtain pure MTBE from its catalytic synthesis. The study emphasizes the efficiency of various polymer membranes in the selective separation of organic mixtures, pointing out materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes as having optimal transport properties for this purpose (Pulyalina et al., 2020).
Environmental Behavior and Fate of MTBE
A comprehensive review was conducted on the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which share structural similarities with the target compound. This study presents the detection of SPAs in various environmental matrices and their potential health impacts, suggesting further research on novel SPAs with low toxicity (Liu & Mabury, 2020).
Advances in Catalytic Oxidation
Research on the selective catalytic oxidation of cyclohexene offers insights into the synthesis of intermediates with different oxidation states and functional groups. This review might reflect on the broader context of chemical reactions relevant to compounds like the one , discussing the significance of controllable reactions for industry and academia (Cao et al., 2018).
Biodegradation of Fuel Additives
The biodegradation and fate of Ethyl Tert-butyl Ether (ETBE) in soil and groundwater were reviewed, providing a comprehensive understanding of microbial pathways capable of degrading ether oxygenates under aerobic and anaerobic conditions. Although ETBE is not the same as the compound , the mechanisms and environmental interactions might offer parallel insights (Thornton et al., 2020).
properties
IUPAC Name |
7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNVGWXCHLJFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=C2C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-1-{[6-(4-fluorophenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2589330.png)
![N-[4-(acetylamino)phenyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2589332.png)
![6-[(5E)-5-[3-[6-(diethylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N,N-diethylhexanamide](/img/structure/B2589334.png)
![1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2589336.png)
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2589337.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589341.png)
![6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2589342.png)
![6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2589344.png)


![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)

